Triazole derivative 3
CAS No.:
Cat. No.: VC14559424
Molecular Formula: C8H6ClN5O
Molecular Weight: 223.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6ClN5O |
|---|---|
| Molecular Weight | 223.62 g/mol |
| IUPAC Name | N-(5-chloropyridin-2-yl)-2H-triazole-4-carboxamide |
| Standard InChI | InChI=1S/C8H6ClN5O/c9-5-1-2-7(10-3-5)12-8(15)6-4-11-14-13-6/h1-4H,(H,10,12,15)(H,11,13,14) |
| Standard InChI Key | RVQBIGKKUXHYRZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC=C1Cl)NC(=O)C2=NNN=C2 |
Introduction
Structural Characteristics of Triazole Derivative 3
Triazole Derivative 3 belongs to the s-triazole family, characterized by a five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4 . The compound’s core structure is further modified with a thiazole ring fused at the 3,2-b position, resulting in a bicyclic system (Figure 1) . Key substituents include a methyl group at position 2 and variable R groups at positions 5 and 6, which are critical for modulating biological activity .
The planar aromatic system of the triazole-thiazole hybrid enables π-π stacking interactions with biological targets, while the sulfur atom in the thiazole ring enhances binding affinity through hydrophobic interactions . Density functional theory (DFT) calculations suggest that the electron-rich triazole ring participates in hydrogen bonding with enzymatic active sites, a feature exploited in drug design .
Synthetic Routes to Triazole Derivative 3
The synthesis of Triazole Derivative 3 involves a one-pot reaction between s-triazole-3-thiol (1) and aliphatic or aromatic ketones under acidic conditions . For instance, the reaction of 1 with acetone in acetic acid catalyzed by sulfuric acid yields 5,6-dimethyl-2-methyl-thiazolo[3,2-b]-s-triazole (3a) with 85% efficiency (Table 1) .
Table 1: Synthesis of Triazole Derivative 3 Analogs
| Starting Ketone | Product (R₁, R₂) | Yield (%) |
|---|---|---|
| Acetone | 5,6-Dimethyl (3a) | 85 |
| Ethyl acetoacetate | 5-Ethoxycarbonyl-6-methyl (3b) | 78 |
| Acetylacetone | 5-Acetyl-6-methyl (3c) | 82 |
The reaction proceeds via an oxidative dimerization mechanism, where 1 is first oxidized to a disulfide intermediate (16), followed by nucleophilic attack of the ketone enolate to form an S-alkylated species (17) . Intramolecular cyclization then yields the fused thiazolo-triazole system (3a–c) . Notably, the use of ionic liquids such as [mPy]OTf/FeCl₃ enhances regioselectivity and reduces reaction time .
Pharmacological Activities and Mechanisms
Anticancer Activity
Triazole Derivative 3 exhibits potent cytotoxicity against multiple cancer cell lines. In a study evaluating 32 triazole derivatives, analogs of 3 demonstrated IC₅₀ values ranging from 2.1 to 8.7 μM against breast (MCF-7), lung (A549), and colon (HCT-116) cancer cells . The mechanism involves inhibition of tyrosine kinases such as MET and FLT4, which are critical for tumor angiogenesis and metastasis . Molecular docking studies reveal that the thiazole ring interacts with the ATP-binding pocket of MET, while the triazole moiety stabilizes the complex via hydrogen bonds with Lys1110 and Asp1222 .
Antimicrobial Properties
Derivatives of 3 also show broad-spectrum antimicrobial activity. For example, 3b (5-ethoxycarbonyl-6-methyl) inhibits Staphylococcus aureus (MIC = 4 μg/mL) and Candida albicans (MIC = 8 μg/mL) . The electron-withdrawing ethoxycarbonyl group enhances membrane permeability, facilitating disruption of fungal ergosterol biosynthesis .
Comparative Analysis with Related Triazole Derivatives
Triazole Derivative 3 outperforms simpler triazole analogs in both potency and selectivity. For instance, while 1,4-disubstituted triazoles exhibit moderate anticancer activity (IC₅₀ = 10–20 μM), the thiazolo-triazole fusion in 3 reduces IC₅₀ values by 50–70% . This enhancement is attributed to the rigid bicyclic structure, which minimizes off-target interactions .
Future Directions and Challenges
Despite its promise, Triazole Derivative 3 faces challenges in clinical translation. Hepatotoxicity observed in preclinical models necessitates structural optimization, potentially through fluorination to improve metabolic stability . Additionally, scalable synthesis methods remain underdeveloped; current routes rely on stoichiometric acids, generating significant waste . Future work should explore catalytic asymmetric synthesis and in vivo efficacy studies to validate therapeutic potential.
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